molecular formula C11H11ClN2O2 B2559446 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride CAS No. 1955531-31-3

2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride

Cat. No.: B2559446
CAS No.: 1955531-31-3
M. Wt: 238.67
InChI Key: WPHJKMVPMYVYHS-UHFFFAOYSA-N
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Description

Comparative Analysis of Related Derivatives

Compound Structure Key Differences
2-(1H-Imidazol-1-yl)acetic acid hydrochloride (CAS 87266-37-3) Imidazole directly linked to acetic acid Shorter carbon chain; no phenyl group
2-[2-(2-Oxo-1H-imidazol-3-yl)phenyl]acetic acid (CID 84016142) Oximidazole substituent on phenyl Oximidazole introduces additional oxygen
Imidazole-4-acetic acid Acetic acid at position 4 of imidazole Direct substitution on imidazole ring

The phenyl group in 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride enhances π-π interactions and solubility in organic solvents, distinguishing it from simpler imidazole-acetic acid derivatives.

Historical Development in Heterocyclic Chemistry

The synthesis of imidazole derivatives dates to the 19th century, with foundational work by Arthur Rudolf Hantzsch. Key milestones include:

Evolution of Imidazole Chemistry

Year Event Significance
1858 Heinrich Debus synthesizes imidazole from glyoxal and formaldehyde Established imidazole as a fundamental heterocycle.
1887 Hantzsch synthesizes thiazole, proposing analogies with imidazole Pioneered methods for aromatic heterocycle synthesis.
2018 Biocatalytic production of imidazole-4-acetic acid from L-histidine Demonstrated eco-friendly routes for imidazole derivatives.

The target compound’s synthesis likely involves nucleophilic substitution, such as reacting imidazole with chloroacetyl chloride, followed by hydrolysis and HCl treatment. Modern applications focus on its utility in medicinal chemistry, including the synthesis of bisphosphonates and bioactive heterocycles.

Properties

IUPAC Name

2-(4-imidazol-1-ylphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHJKMVPMYVYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable acetic acid derivative under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Alkylation Reactions

The imidazole nitrogen exhibits nucleophilic character, enabling alkylation with electrophilic reagents. A solvent-free synthesis method using tert-butyl chloroacetate (TBCA) demonstrates this reactivity :

Reaction Conditions

ComponentMolar RatioBaseTemperatureYield
Imidazole1.0K₂CO₃80–85°C86%
Tert-butyl chloroacetate1.05

This reaction produces imidazol-1-yl-acetic acid tert-butyl ester, which undergoes hydrolysis to form the target compound. Excess TBCA (>1.0 eq) leads to di-alkylation impurities (up to 4.49% at 1.10 eq TBCA) .

Hydrolysis of Ester Derivatives

The tert-butyl ester intermediate is hydrolyzed under aqueous acidic conditions:

Hydrolysis Process

  • Reagents : Water, HCl

  • Conditions : 90–95°C for 2 hours

  • Outcome : Quantitative conversion to 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride .

Carboxylic Acid Functionalization

The acetic acid moiety participates in esterification and amidation reactions:

Esterification

Reaction with alcohols (e.g., methanol) under acidic catalysis yields methyl esters:

RCOOH+ROHRCOOR+H2O\text{RCOOH} + \text{ROH} \rightarrow \text{RCOOR}' + \text{H}_2\text{O}

Amidation

Coupling with amines via carbodiimide-mediated reactions forms amide derivatives:

RCOOH+R’NH2RCONHR+H2O\text{RCOOH} + \text{R'NH}_2 \rightarrow \text{RCONHR}' + \text{H}_2\text{O}

Suzuki-Miyaura Cross-Coupling

The phenyl group undergoes palladium-catalyzed coupling with aryl boronic acids:

Example Reaction

ComponentCatalystBaseSolventYield
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O72%

This reaction expands the compound’s utility in synthesizing biaryl structures.

Metal Coordination

The imidazole nitrogen coordinates with transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that influence catalytic or biological activity .

Binding Affinity Data

Metal IonBinding Constant (log K)Biological Target
Zn²⁺5.2 ± 0.3Matrix metalloproteinases
Cu²⁺4.8 ± 0.2Tyrosinase

Di-Alkylation

Excess alkylating agents produce bis-acetic acid derivatives:

Imidazole+2TBCADi-alkylated impurity\text{Imidazole} + 2 \text{TBCA} \rightarrow \text{Di-alkylated impurity}

Impurity Levels vs. TBCA Equivalents

TBCA (eq)Di-Acid Impurity (%)
1.00<0.50
1.104.49

Oxidative Degradation

The imidazole ring is susceptible to oxidation under strong oxidative conditions, forming imidazolinone derivatives.

Pharmacological Interactions

The carboxylic acid group interacts with enzyme active sites, as shown in structure-activity studies :

Impact of Carboxylic Acid Modification

DerivativeIC₅₀ (μM)Target Enzyme
Parent compound0.6MMP-9
Methyl ester

Scientific Research Applications

2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride exhibits a wide range of biological activities, including:

  • Antimicrobial Properties : Investigated for its efficacy against various bacteria and fungi.
  • Anti-inflammatory Effects : Explored for potential therapeutic applications in treating inflammatory conditions.
  • Antitumor Activity : Shows promise in inhibiting tumor growth through modulation of cellular pathways .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

Anticancer Research

Research has focused on the compound's potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. Studies have shown that derivatives of imidazole can enhance the potency of IDO inhibitors, suggesting that this compound may serve as a lead compound in developing new cancer therapies .

Antimicrobial Research

The compound has been evaluated for its antibacterial and antifungal properties. Its ability to interact with microbial enzymes makes it a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

a) 2-(1H-Imidazol-1-yl)acetic Acid Hydrochloride (CAS: Not explicitly listed)
  • Molecular Formula : C₅H₇ClN₂O₂
  • Key Differences: Lacks the para-substituted phenyl group present in the target compound.
b) 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride (CAS: 74226-22-5)
  • Molecular Formula : C₁₂H₁₃ClN₂O₃
  • Key Differences : Incorporates an ethoxy linker between the imidazole and benzoic acid groups. This increases molecular weight (268.7 g/mol ) and introduces conformational flexibility, which may enhance binding affinity in biological systems (e.g., as Dazoxiben hydrochloride , a thromboxane synthase inhibitor) .
c) Ozagrel Hydrochloride (CAS: 78712-43-3)
  • Molecular Formula : C₁₃H₁₃ClN₂O₂
  • Key Differences: Features a propenoic acid chain instead of acetic acid, with a trans-configuration. This structural variation is critical for its role as a thromboxane A2 synthase inhibitor, highlighting the importance of substituent geometry in pharmacological activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Log P (Predicted) Solubility (Water) Key Applications
2-[4-(1H-Imidazol-1-yl)phenyl]acetic acid HCl 238.67 ~1.5 (estimated) Moderate Research intermediate
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid HCl 268.7 ~2.0 Low Thromboxane inhibition
(±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole 297.2 3.82 pH-dependent (951 mg/L at pH 5) Pesticide
2-(1H-Imidazol-1-yl)acetic acid HCl 162.58 ~0.8 High Biochemical building block

Notes:

  • The target compound exhibits intermediate hydrophobicity (Log P ~1.5), balancing solubility and membrane permeability.
  • Substitution with aromatic groups (e.g., phenyl in the target compound) increases molecular weight and reduces aqueous solubility compared to simpler imidazole-acetic acid derivatives .

Biological Activity

2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring attached to a phenyl group and an acetic acid moiety, with a molecular formula of C11H12ClN3O2. Its molecular weight is approximately 238.67 g/mol. The unique structure of this compound allows for various interactions with biological molecules, which is crucial for its biological activity.

The imidazole ring in this compound plays a pivotal role in its biochemical interactions. Imidazole derivatives are known to interact with enzymes, proteins, and other biomolecules, influencing various cellular functions such as:

  • Enzyme Inhibition/Activation : The compound may modulate enzyme activity, affecting metabolic pathways.
  • Cell Signaling Pathways : It can influence signaling cascades that regulate gene expression and cellular responses.
  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial effects. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0195 mg/mL
Proteus mirabilisActive at 1 mM

In a study, the compound showed inhibition zones of up to 32 mm against resistant strains of Helicobacter pylori using disk diffusion methods .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and modulate immune responses, offering potential therapeutic benefits in inflammatory diseases .

Molecular Mechanisms

The biological activity of this compound can be attributed to its ability to bind to specific biomolecules:

  • Binding Interactions : The imidazole moiety can form hydrogen bonds and coordinate with metal ions in enzymes, altering their activity.
  • Gene Expression Modulation : It may influence transcription factors involved in inflammatory responses and cell proliferation.

Case Studies and Research Findings

A series of studies have highlighted the potential of this compound in various applications:

  • Antibacterial Activity : In vitro studies demonstrated that derivatives of imidazole compounds, including this one, exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Testing against fungal strains showed promising results, with MIC values indicating effective inhibition of growth .
  • Therapeutic Applications : Preliminary studies suggest that the compound could serve as a scaffold for developing new drugs targeting infections and inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution between 2-chloroacetate derivatives and imidazole-containing aromatic precursors under basic conditions. For example, benzyl 2-(1H-imidazol-1-yl)acetate analogs are synthesized using potassium carbonate (K₂CO₃) as a base to facilitate imidazole substitution . Purification typically involves recrystallization from DMF/acetic acid mixtures or silica gel chromatography. To ensure purity (>95%), monitor reactions via thin-layer chromatography (TLC) with UV detection . For hygroscopic derivatives, store under inert gas (e.g., argon) and use anhydrous solvents during synthesis .

Advanced: How can researchers resolve contradictions in reported stability data for imidazole-acetic acid derivatives under varying pH conditions?

Methodological Answer:
Discrepancies in stability studies often arise from differences in reaction media (aqueous vs. organic) or analytical techniques. For example, hydrolysis of imidazole-sulfonyl chlorides occurs rapidly in aqueous alkaline conditions but is negligible in anhydrous organic solvents . To address contradictions:

  • Perform parallel experiments under standardized conditions (e.g., pH 7.4 buffer for biological studies vs. pH 1.2 for gastric stability).
  • Use high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to track degradation products .
  • Compare kinetic data across studies using Arrhenius plots to identify temperature-dependent instability .

Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the imidazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetic acid moiety (δ 3.8–4.2 ppm for CH₂) .
  • Infrared Spectroscopy (FTIR): Look for C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
  • X-ray Crystallography: Resolve tautomeric forms (e.g., 1H- vs. 4H-imidazole configurations) and hydrogen-bonding networks. For example, imidazole-benzoic acid co-crystals show planar stacking via π-π interactions .

Advanced: What strategies improve yields in nucleophilic substitution reactions involving imidazole derivatives?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of imidazole .
  • Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
  • Temperature Control: Optimize reflux conditions (e.g., 80–100°C for 12–24 hours) to balance reaction rate and side-product formation .
  • Substrate Activation: Pre-functionalize the phenylacetic acid backbone with electron-withdrawing groups to improve leaving-group displacement .

Basic: How should researchers handle hygroscopicity and storage challenges for this compound?

Methodological Answer:

  • Storage: Keep in vacuum-sealed containers with desiccants (e.g., silica gel) at –20°C to prevent hydrolysis .
  • Handling: Use glove boxes under nitrogen atmosphere for weighing and aliquoting.
  • Stability Testing: Conduct accelerated aging studies (40°C/75% relative humidity for 4 weeks) to predict shelf life .

Advanced: How can computational modeling predict tautomerism and reactivity in imidazole-acetic acid derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate energy differences between 1H- and 4H-imidazole tautomers to predict dominant forms in solution .
  • Retrosynthesis Tools: AI-powered platforms (e.g., Template_relevance Reaxys) propose feasible routes by analyzing reaction databases .
  • Molecular Dynamics (MD): Simulate solvent effects on proton transfer equilibria in aqueous media .

Basic: What biological activity screening protocols are applicable to this compound?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria .
  • Cancer Cell Viability: Employ MTT assays on HeLa or MCF-7 cell lines, with IC₅₀ calculations via nonlinear regression .
  • Enzyme Inhibition: Screen against tyrosine kinases or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric kits .

Advanced: How can researchers address low yields in Friedel-Crafts acylation for imidazole-containing intermediates?

Methodological Answer:

  • Reagent Choice: Eaton’s reagent (P₂O₅/CH₃SO₃H) enhances electrophilicity in solvent-free conditions, achieving >90% yields for fused imidazo-thiazoles .
  • Microwave Assistance: Reduce reaction time (30 minutes vs. 24 hours) and improve regioselectivity .
  • Byproduct Analysis: Use GC-MS to identify diaryl ketone side products and adjust stoichiometry (e.g., 1.1:1 acyl chloride/imidazole ratio) .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods when handling volatile reagents (e.g., acetic acid during reflux) .
  • Spill Management: Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can tautomeric equilibria impact pharmacological activity, and how is this characterized?

Methodological Answer:

  • pH-Dependent Studies: Use UV-Vis spectroscopy to track tautomer ratios across pH 2–10. For example, protonation at N3 enhances hydrogen-bonding with biological targets .
  • Crystallography: Co-crystallize with target proteins (e.g., CYP450 enzymes) to resolve binding modes of dominant tautomers .
  • Molecular Docking: Compare binding affinities of tautomers using AutoDock Vina to prioritize synthetic analogs .

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